An In-Depth Technical Guide to the Molecular Structure and Properties of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the Molecular Structure and Properties of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide provides a comprehensive theoretical and practical framework for understanding the molecular characteristics of a novel, specifically substituted derivative: 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine. While this exact molecule is not yet prominent in published literature, this document extrapolates from established chemical principles and data from analogous structures to predict its properties, propose a robust synthetic route, and outline a rigorous characterization protocol. This guide is intended to empower researchers to synthesize and utilize this compound for novel drug discovery and development applications.
Introduction to the 1H-Pyrrolo[2,3-c]pyridine Core
The 1H-pyrrolo[2,3-c]pyridine system is an isomer of azaindole, where a pyrrole ring is fused to a pyridine ring. This fusion results in a unique electronic architecture that is of significant interest in drug design. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. The aromatic system is electron-rich, yet the pyridine ring imparts a degree of electron deficiency, leading to complex and tunable reactivity.[1]
Substituents on the 6-azaindole core can drastically alter its physicochemical and pharmacological properties. Halogenation, for instance, can modulate lipophilicity, metabolic stability, and can introduce a handle for further synthetic transformations via cross-coupling reactions. Alkylation, particularly with methyl groups, can enhance binding to hydrophobic pockets in target proteins and improve oral bioavailability. The subject of this guide, 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, combines these features, making it a compound of considerable theoretical interest.
Predicted Molecular Structure and Physicochemical Properties
The molecular structure of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is based on the planar 1H-pyrrolo[2,3-c]pyridine core. The bromine atoms are located on the pyridine portion of the bicycle, while the methyl groups are on the pyrrole ring.
Molecular Structure
Below is a 2D representation of the molecule, generated using the DOT language for Graphviz.
Caption: 2D structure of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of the target molecule. The molecular weight and formula are calculated, while other properties are estimated based on the contribution of the substituents to the 1H-pyrrolo[2,3-c]pyridine core.
| Property | Value |
| Molecular Formula | C9H7Br2N2 |
| Molecular Weight | 302.98 g/mol |
| Exact Mass | 301.8979 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. |
| XLogP3 | Estimated to be in the range of 3-4. |
Proposed Synthetic Pathway
There is no published synthesis for 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine. However, a plausible synthetic route can be designed based on known methodologies for the synthesis of substituted pyrrolopyridines.[2][3] The proposed pathway starts from a commercially available pyridine derivative and builds the pyrrole ring, followed by halogenation.
Retrosynthetic Analysis
The target molecule can be disconnected at the pyrrole ring, suggesting a construction of this ring onto a pre-functionalized pyridine. The bromine atoms can be introduced via electrophilic aromatic substitution.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
This step involves the construction of the pyrrole ring onto a pyridine precursor. A potential method is the Fischer indole synthesis adapted for azaindoles.
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Reaction Setup: To a solution of 4-hydrazinopyridine (1 eq.) in ethanol, add 3-methyl-2-butanone (1.1 eq.).
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Acid Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid or sulfuric acid.
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Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with ethyl acetate (3 x 50 mL).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Causality: The Fischer indole synthesis is a reliable method for forming indole and azaindole rings from hydrazines and ketones/aldehydes. The acidic conditions promote the necessary cyclization and aromatization steps.
Step 2: Dibromination of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
This step introduces the two bromine atoms onto the pyridine ring. The pyrrole ring is electron-rich and would typically be more reactive towards electrophilic substitution. However, with a strong brominating agent and careful control of stoichiometry, selective bromination of the pyridine ring can be achieved, especially at the electron-deficient positions ortho and para to the pyridine nitrogen.
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Reaction Setup: Dissolve 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
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Quenching: Quench the reaction with a saturated solution of sodium thiosulfate.
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Extraction: Extract the product with dichloromethane (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Causality: NBS is a mild and selective brominating agent. The use of a slight excess ensures complete dibromination. The reaction is performed at low to ambient temperature to control selectivity and prevent over-bromination or side reactions.
Proposed Synthesis Workflow
The following diagram, generated using the DOT language for Graphviz, illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine.
Suggested Analytical Characterization
To confirm the identity and purity of the synthesized 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, a combination of spectroscopic and analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: The spectrum is expected to show a singlet for the remaining proton on the pyridine ring (H4), singlets for the two methyl groups, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of the methyl protons will be in the aliphatic region (around 2-3 ppm), while the aromatic and N-H protons will be downfield.
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13C NMR: The spectrum should display nine distinct carbon signals corresponding to the molecular formula. The chemical shifts will be indicative of the aromatic and aliphatic carbons, with the carbons attached to bromine atoms showing characteristic shifts.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of the molecular ion peak will be characteristic of a dibrominated compound, with a distinctive M, M+2, and M+4 pattern in an approximate 1:2:1 ratio.
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Infrared (IR) Spectroscopy:
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The IR spectrum should show a characteristic N-H stretching vibration for the pyrrole ring (around 3300-3400 cm-1), C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations in the fingerprint region.
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Purity Analysis:
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High-performance liquid chromatography (HPLC) with a suitable column and mobile phase should be used to determine the purity of the final compound. A purity of >95% is generally required for biological screening.
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Potential Applications in Drug Discovery
Derivatives of 1H-pyrrolo[2,3-b]pyridine and its isomers are known to be potent inhibitors of various kinases, including fibroblast growth factor receptor (FGFR).[4] The unique substitution pattern of 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine makes it a promising candidate for screening against a panel of kinases. The bromine atoms can also serve as synthetic handles for further derivatization via Suzuki, Stille, or other cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a comprehensive theoretical framework for the novel compound 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine. While direct experimental data is not yet available, this document leverages existing knowledge of pyrrolopyridine chemistry to predict its molecular structure and properties, propose a viable synthetic route, and outline a rigorous characterization protocol. It is our hope that this guide will serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling them to synthesize and explore the therapeutic potential of this and related molecules.
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